molecular formula C13H14N2O2S B3430632 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol CAS No. 852388-84-2

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol

Cat. No. B3430632
CAS RN: 852388-84-2
M. Wt: 262.33 g/mol
InChI Key: GDJWDVJIWSZYMB-UHFFFAOYSA-N
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Description

The compound “[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 268.7 and is stored at room temperature . Its IUPAC name is "[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]methanamine hydrochloride" .


Synthesis Analysis

The synthesis of a similar compound, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides”, was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control . The targeted molecules were obtained by reacting the resulting compounds with an electrophile in an aprotic polar solvent .


Molecular Structure Analysis

The structure of the compound “4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid” was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Physical And Chemical Properties Analysis

The compound “4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid” has a molecular weight of 222.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Antibacterial Applications

Compounds containing the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been found to have significant antibacterial properties . They have been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework . These molecules have shown potential in inhibiting biofilms of pathogenic bacterial strains like Escherichia coli and Bacillus subtilis .

Hemolytic Activity

These compounds have also been studied for their hemolytic activity . Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Nonlinear Optical (NLO) Material

Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been used in the synthesis of new organic nonlinear optical (NLO) materials . These materials have shown significant two-photon absorption and nonlinear refraction . They have potential applications in frequency generators, optical limiters, and optical switching .

Optoelectronic Applications

The synthesized NLO materials have been found to have profound opto-electronic applications . They have facilitated laser-based industrial applications .

Alzheimer’s Disease Treatment

Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been used in the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease .

Antifungal and Antimicrobial Applications

Sulfonamides, which can be synthesized using compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, are famous antibacterial drugs because of their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal and antimicrobial agents.

Anti-inflammatory Applications

Sulfonamides and benzodioxane containing compounds have been reported to have anti-inflammatory properties .

Anti-protozoal Applications

Sulfonamides, which can be synthesized using compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, have been reported to have anti-protozoal properties .

Future Directions

There is ongoing research into compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl moiety, as evidenced by the studies on “CCT-018159” and "Velsecorat" . These compounds are being investigated for their potential therapeutic effects .

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-15-10(8-14-13(15)18)9-3-4-11-12(7-9)17-6-5-16-11/h3-4,7-8H,2,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJWDVJIWSZYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CNC1=S)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138385
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol

CAS RN

852388-84-2
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852388-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol
Reactant of Route 2
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol
Reactant of Route 5
Reactant of Route 5
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol
Reactant of Route 6
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol

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